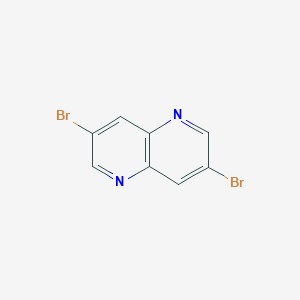

3,7-二溴-1,5-萘啶

描述

Synthesis Analysis

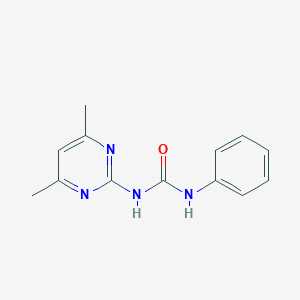

The synthesis of naphthyridine derivatives has been explored in various studies. For instance, the synthesis of 7-substituted 3-aryl-1,6-naphthyridine-2,7-diamines and related 2-ureas, which are inhibitors of fibroblast growth factor receptor-1 (FGFR-1) and vascular endothelial growth factor receptor-2 (VEGFR-2), involves a multi-step process. This includes alkylation, debenzylation, amination, and selective cleavage of the 7-N-acetamide . Another study reports the unexpected synthesis of novel 2,7-naphthyridine derivatives through different ring-closing mechanisms, starting from 2-(3,5-diaryl-4H-pyran-4-ylidene)malononitrile and benzylamine . Additionally, a facile two-step synthesis of the 3-amino-5,6,7,8-tetrahydro[1,6]naphthyridine system has been described, which involves the condensation of mono- and bicyclic-4-piperidinones with 3,5-dinitro-1-methyl-2-pyridone in the presence of ammonia .

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives has been studied using various techniques. For example, the X-ray structure of certain naphthyridine derivatives reveals that in the solid state, these compounds exist in the "diamino" tautomers with the N–H proton of the amido groups pointing towards the naphthyridine nitrogen . Another study on 4,8-substituted 1,5-naphthyridines has shown that these compounds crystallize in the monoclinic crystal system and exhibit different space groups .

Chemical Reactions Analysis

Naphthyridine derivatives exhibit interesting chemical behaviors such as tautomerism, which has been studied by NMR in solution and in the solid state . The study of 2,7-naphthyridine derivatives has shown that they can display phosphorescence, thermally activated delayed fluorescence, and high contrast solid-state acidochromism due to their special chemical structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives have been extensively characterized. The 3-(3,5-dimethoxyphenyl) derivatives are reported to be low nanomolar inhibitors of FGFR and VEGFR, with high selectivity over other kinases . The 4,8-substituted 1,5-naphthyridines are thermally robust and exhibit blue fluorescence in both dilute solution and the solid state. They have suitable electron affinities and ionization potentials for use as electron-transport materials and hole-injecting/hole-transport materials, respectively, which could be beneficial for the development of high-efficiency OLEDs . The crystal structures of proton-transfer complexes formed between 5,7-dimethyl-1,8-naphthyridine-2-amine and various carboxylic acids have been analyzed, revealing the importance of N–H⋯O and O–H⋯O hydrogen bonds in the formation of 3D framework structures .

科学研究应用

1,5-Naphthyridines have significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities . The synthesis and reactivity of 1,5-naphthyridine derivatives have been extensively studied . These compounds can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, or form metal complexes .

“3,7-Dibromo-1,5-naphthyridine” is a derivative of 1,5-Naphthyridines. While specific applications for “3,7-Dibromo-1,5-naphthyridine” are not readily available, 1,5-Naphthyridines have been found to have a wide variety of applications, particularly in the field of medicinal chemistry . Here are some potential applications based on the properties of 1,5-Naphthyridines:

-

Antiproliferative Activity : Some 1,5-Naphthyridines have been found to inhibit the growth of cells, which could be useful in the treatment of diseases characterized by abnormal cell growth, such as cancer .

-

Antibacterial Activity : Certain 1,5-Naphthyridines have been shown to be effective against bacteria, suggesting potential use in the development of new antibiotics .

-

Antiparasitic Activity : Some 1,5-Naphthyridines have demonstrated effectiveness against parasites, which could lead to the development of new antiparasitic drugs .

-

Antiviral Activity : 1,5-Naphthyridines have also been found to have antiviral properties, indicating potential use in the treatment of viral infections .

-

Anti-inflammatory Activity : The anti-inflammatory properties of some 1,5-Naphthyridines could be harnessed for the development of new anti-inflammatory drugs .

-

Synthesis of Derivatives : 1,5-Naphthyridines, including “3,7-Dibromo-1,5-naphthyridine”, can be used as starting materials in the synthesis of a wide range of derivatives. For example, a novel regioisomeric series of 3-aryl-1,5-naphthyridine derivatives have been constructed using a Suzuki cross coupling reaction .

While specific applications for “3,7-Dibromo-1,5-naphthyridine” are not readily available, 1,5-Naphthyridines and their derivatives have been found to have a wide variety of applications, particularly in the field of medicinal chemistry . Here are some additional potential applications based on the properties of 1,5-Naphthyridines:

- Anti-HIV Activity : Some 1,5-Naphthyridines have shown potential as anti-HIV agents .

- Antimicrobial Activity : Certain 1,5-Naphthyridines have demonstrated effectiveness against a variety of microbes, suggesting potential use in the development of new antimicrobial drugs .

- Analgesic Activity : Some 1,5-Naphthyridines have been found to have analgesic (pain-relieving) properties .

- Anti-oxidant Activity : The anti-oxidant properties of some 1,5-Naphthyridines could be harnessed for various health benefits .

- Herbicide Safeners : Some substituted 1,8-naphthyridine compounds are used as herbicide safeners .

- Immunostimulants : Certain substituted 1,8-naphthyridine compounds are used as immunostimulants .

安全和危害

While specific safety and hazard information for 3,7-Dibromo-1,5-naphthyridine is not available, general precautions should be taken while handling this compound, such as avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

属性

IUPAC Name |

3,7-dibromo-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2N2/c9-5-1-7-8(12-3-5)2-6(10)4-11-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHEMSCKUFBIJTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1N=CC(=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00361244 | |

| Record name | 3,7-dibromo-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,7-Dibromo-1,5-naphthyridine | |

CAS RN |

17965-72-9 | |

| Record name | 3,7-Dibromo-1,5-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17965-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7-dibromo-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

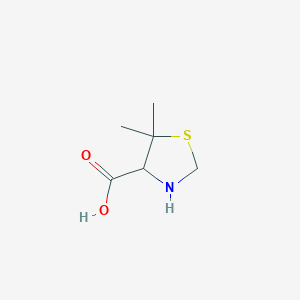

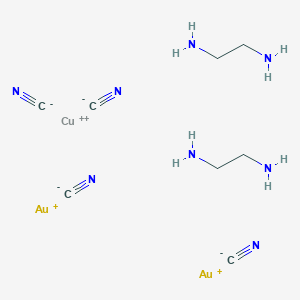

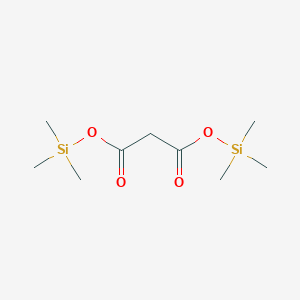

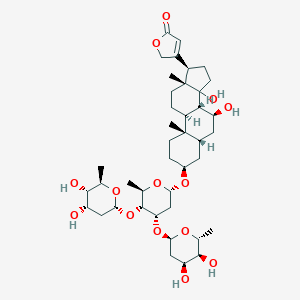

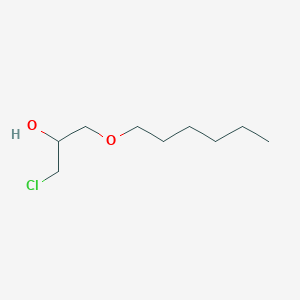

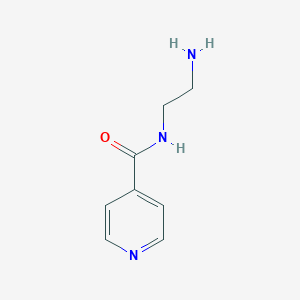

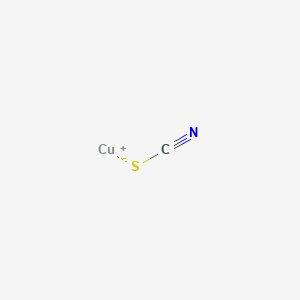

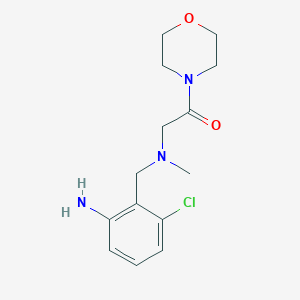

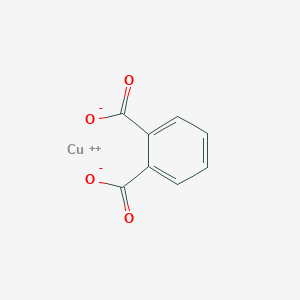

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Amino-3,3-dimethyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B98971.png)